molecular formula C15H20N2O5S B12905548 2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid

2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid

Cat. No.: B12905548
M. Wt: 340.4 g/mol
InChI Key: PDTYYIGAHGJDKU-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl) aniline with appropriate sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of prostaglandin H2 synthase (PGHS) and trypsin enzyme, which are involved in inflammatory processes. The compound binds to the active sites of these enzymes, thereby preventing their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]oxazol-2-yl) aniline
  • Benzo[d]oxazol-2-thiol
  • 2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl

Uniqueness

2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid is unique due to its specific sulfonamide linkage, which imparts distinct chemical and biological properties. This linkage enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H20N2O5S

Molecular Weight

340.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylmethylsulfonylamino)heptanoic acid

InChI

InChI=1S/C15H20N2O5S/c1-2-3-4-8-12(15(18)19)17-23(20,21)10-14-16-11-7-5-6-9-13(11)22-14/h5-7,9,12,17H,2-4,8,10H2,1H3,(H,18,19)

InChI Key

PDTYYIGAHGJDKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)O)NS(=O)(=O)CC1=NC2=CC=CC=C2O1

Origin of Product

United States

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